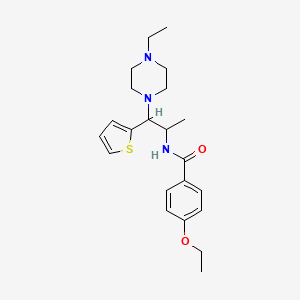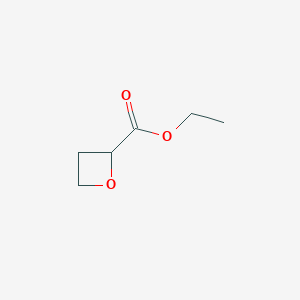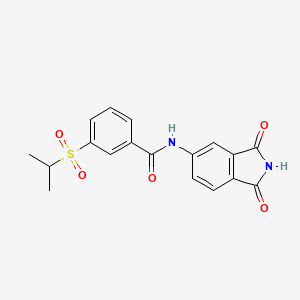
4-ethoxy-N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-ethoxy-N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide is a chemical compound that has been used in scientific research for its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has shown promising results in various studies.
Scientific Research Applications
Microwave-assisted Synthesis and Biological Activities
A study by Başoğlu et al. (2013) highlighted the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties. These compounds were evaluated for their antimicrobial, antilipase, and antiurease activities. Some showed good to moderate antimicrobial activity, antiurease activity, and antilipase activity, indicating their potential in developing new therapeutic agents Basoğlu et al., 2013.
Synthesis of Thieno[2,3‐b][1,5]benzoxazepine Derivatives
Kohara et al. (2002) synthesized a series of 4-(4-methylpiperazin-1-yl)thieno[2,3-b][1,5]benzoxazepines, demonstrating potent antipsychotic activity. These compounds are thieno analogues of loxapine, indicating their relevance in psychiatric medication research Kohara et al., 2002.
Bisbenzamidines as Antifungal Agents
Research by Laurent et al. (2010) on a library of 4-(4-phenylpiperazine-1-yl)benzamidines revealed significant in vitro activity against Pneumocystis carinii. The study found N-ethyl- and N-hexyl-4-(4-phenylpiperazine-1-yl)benzamidines as promising compounds, suggesting their potential as antifungal agents Laurent et al., 2010.
properties
IUPAC Name |
4-ethoxy-N-[1-(4-ethylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O2S/c1-4-24-12-14-25(15-13-24)21(20-7-6-16-28-20)17(3)23-22(26)18-8-10-19(11-9-18)27-5-2/h6-11,16-17,21H,4-5,12-15H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMIJFKDDSLKMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(C2=CC=CS2)C(C)NC(=O)C3=CC=C(C=C3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[3-chloro-4-(difluoromethoxy)phenyl]acetamide](/img/structure/B2921812.png)
![2-[[1-(1-Methyl-6-oxopyrimidin-4-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2921815.png)

![6-methoxy-2-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-1H-indole](/img/structure/B2921818.png)
![2-[(4-Methoxyphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2921819.png)



![3-(4-chlorobenzyl)-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2921828.png)
![sodium 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B2921829.png)
![5-[(6-Hydroxy-1,4-dithiepan-6-yl)methylsulfamoyl]-2-methoxybenzamide](/img/structure/B2921830.png)

![2-(3-hydroxypropyl)-5-methyl-N-phenyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2921832.png)
![3-allyl-8-(3-chlorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2921833.png)